Dansyl-NECA

Vue d'ensemble

Description

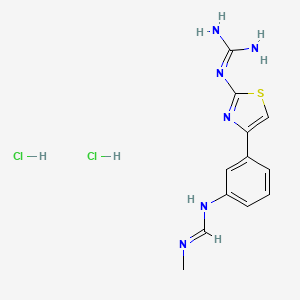

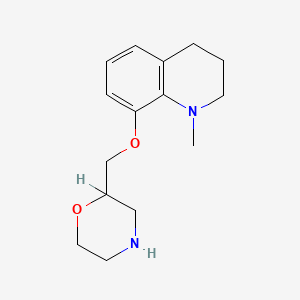

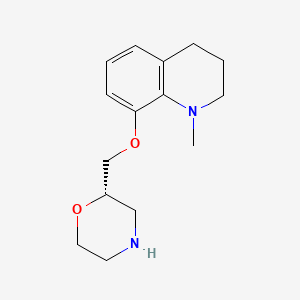

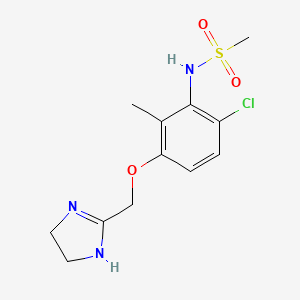

Dansyl-NECA is a compound with the molecular formula C30H40N8O6S . It is a high affinity and selective fluorescent adenosine A1 receptor agonist . The Ki values are 27, 3600, and 4300 nM for A1, A3, and A2 receptors, respectively .

Molecular Structure Analysis

The molecular structure of Dansyl-NECA consists of a dansyl group attached to a NECA (N-ethylcarboxamidoadenosine) moiety . The average mass of Dansyl-NECA is 640.754 Da, and the monoisotopic mass is 640.279175 Da .Applications De Recherche Scientifique

Fluorescent Probes in Biochemical Research

Dansyl (1-Dimethylaminonaphthalene-5-sulfonyl) derivatives are widely utilized as fluorescent probes in biochemical and medical research. Their applications include the study of protein structure, dynamics, and interactions, as well as the visualization of cellular components and processes. For instance, dansyl chloride, a reagent known for its ability to react with amino groups, is often employed to label proteins and peptides, facilitating their detection and analysis through fluorescence spectroscopy.

Drug Discovery and Pharmacological Studies

Dansyl derivatives also play a crucial role in drug discovery and pharmacological research. They can act as fluorescent markers to track the distribution, binding, and activity of drugs within biological systems. This is particularly useful in the development of new therapeutic agents, where understanding the interaction between drugs and their targets at the molecular level is crucial.

Example Applications

Fluorimetric Studies of Protein Interactions : Dansyl-phosphatidylserine (D-PS) has been used as a fluorescence probe to study interactions between protein kinase C (PKC) and phospholipid vesicles, highlighting the importance of spatial arrangements between PKC and its phospholipid cofactor for enzyme activation (Rodriguez-Paris et al., 1989).

Fluorescent Ligands for Receptor Studies : Dansyl-labeled ligands have been developed for the study of dopamine D2/D3 receptors, providing tools for visualizing receptor distribution on living cells and facilitating the understanding of receptor-ligand interactions (Allikalt et al., 2020).

Analytical Techniques : Dansyl chloride is used in the detection and analysis of amino acids and other compounds, demonstrating its utility in various analytical techniques aimed at understanding biochemical pathways and processes.

Mécanisme D'action

Target of Action

Dansyl-NECA is primarily an adenosine receptor antagonist . Adenosine receptors play a crucial role in biochemical processes such as energy transfer and signal transduction. They are involved in a wide range of physiological functions, including heart rate regulation, sleep promotion, and immune response modulation .

Mode of Action

As an antagonist, Dansyl-NECA binds to adenosine receptors, blocking their activation by adenosine . This prevents the receptor from triggering the usual response, effectively inhibiting the biochemical pathways associated with the receptor .

Biochemical Pathways

It is known that adenosine receptors are involved in various signaling pathways, including those related to inflammation, neurotransmission, and vasodilation

Pharmacokinetics

Like other adenosine receptor antagonists, it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard mechanisms .

Result of Action

The molecular and cellular effects of Dansyl-NECA’s action are largely dependent on the specific adenosine receptor subtype it targets. For instance, blocking A1 receptors can affect heart rate and sleep, while blocking A2A receptors can influence inflammation and neurotransmission . The exact effects of Dansyl-NECA are subject to ongoing research.

Safety and Hazards

The safety data sheet for Dansyl-NECA suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of accidental release, personnel should be evacuated to safe areas .

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDPJPUVKHWZHU-YRIIQKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansyl-NECA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S)-6-(1-hydroxyethyl)-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1669725.png)

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)

![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)